2-Methoxy-5-morpholinoaniline
Overview
Description
2-Methoxy-5-morpholinoaniline is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Studies and Synthesis
- Electrochemical Oxidation : Research conducted by Beiginejad and Nematollahi (2013) on the electrochemical oxidation of compounds closely related to 2-Methoxy-5-morpholinoaniline reveals insights into the reactivity and stability of these compounds under various pH conditions. Their study highlights the potential for developing electrochemically active materials or intermediates for further chemical synthesis (Beiginejad & Nematollahi, 2013).
Biomedical Applications
- Hydrogen Sulfide-Releasing Molecules : A study by Li et al. (2008) characterized a novel water-soluble, slow-releasing hydrogen sulfide compound, showcasing the biological significance of hydrogen sulfide. This research underscores the therapeutic potential of morpholinoaniline derivatives in cardiovascular biology and their role as tools for investigating the biological effects of hydrogen sulfide (Li et al., 2008).
Photophysical and Photodynamic Applications
- Fluorophores for Imaging and Sensing : Hagimori et al. (2019) explored the photophysical properties of 2-methoxy- and 2-morpholino pyridine compounds. Their research indicates that these derivatives exhibit high fluorescence quantum yields, making them promising candidates for applications in imaging and sensing technologies (Hagimori et al., 2019).
Antitumor Activity
- Antitumor Metabolites : Research into the metabolism and antitumor activity of nemorubicin and its metabolites, such as PNU-159682, illustrates the transformation of morpholinoaniline derivatives into more potent cytotoxic agents. This suggests their potential application in cancer treatment, demonstrating the critical role of metabolic studies in identifying effective anticancer compounds (Quintieri et al., 2005).
Polymer Science
- Biocompatible Polymers : The synthesis of biocompatible block copolymers incorporating methacryloyloxyethyl phosphorylcholine and related morpholine derivatives represents a significant advancement in polymer science. These materials are tailored for various biomedical applications, highlighting the versatility and utility of morpholinoaniline derivatives in developing advanced materials (Ma et al., 2003).
Properties
IUPAC Name |
2-methoxy-5-morpholin-4-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-14-11-3-2-9(8-10(11)12)13-4-6-15-7-5-13/h2-3,8H,4-7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLBNSMEXOFRHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCOCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463711 | |
Record name | 2-Methoxy-5-morpholinoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383870-88-0 | |
Record name | 2-Methoxy-5-(4-morpholinyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383870-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-5-morpholinoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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